molecular formula C11H16ClNO3S B239280 4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B239280
M. Wt: 277.77 g/mol
InChI Key: HSCMHWKIRBECRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CHDMBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the inhibition of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. This compound has been shown to inhibit the phosphorylation of these pathways, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further pharmacological studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments include its potent pharmacological properties, low toxicity, and ease of synthesis. However, the limitations include the need for further studies to determine its pharmacokinetic properties and the potential for off-target effects.

Future Directions

For research on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in vivo, and the investigation of its potential for use in combination therapies for cancer and bacterial infections. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been achieved through various methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a catalyst such as copper(II) oxide. These methods have been optimized for high yield and purity of this compound.

Scientific Research Applications

4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential pharmacological properties, including its anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, through the inhibition of nuclear factor-kappa B activation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells, through the induction of apoptosis. Additionally, this compound has exhibited potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus.

properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-8-7-11(9(2)6-10(8)12)17(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3

InChI Key

HSCMHWKIRBECRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCO

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCO

Origin of Product

United States

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